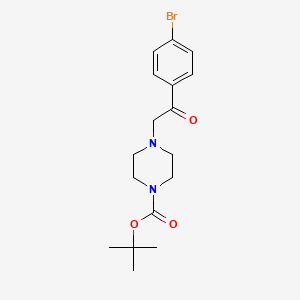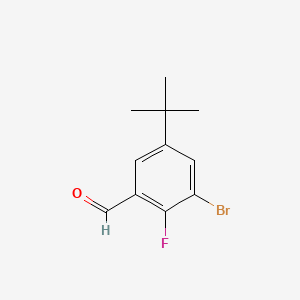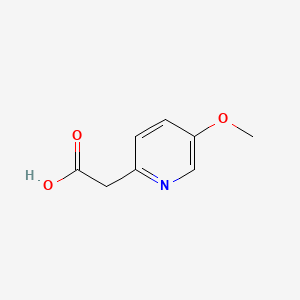
2-(5-Methoxypyridin-2-yl)acetic acid
Descripción general
Descripción
2-(5-Methoxypyridin-2-yl)acetic acid (2-MPA) is a pyridin-2-yl acetic acid derivative that has been used in scientific research and experiments for a variety of purposes. 2-MPA is a versatile compound that can be used in a range of applications, including biochemical and physiological studies, chemical synthesis, and drug design.
Aplicaciones Científicas De Investigación
Pharmacological and Industrial Importance of Methoxy Group-containing Compounds : Methoxy groups in compounds such as syringic acid (SA) have shown a wide range of therapeutic applications, including the prevention of diabetes, cardiovascular diseases (CVDs), and cancer. These compounds possess antioxidant, antimicrobial, anti-inflammatory, neuroprotective, and hepatoprotective activities. Their strong antioxidant activity may confer beneficial effects for human health. Besides biomedical applications, compounds with methoxy groups have greater industrial applications in bioremediation, photocatalytic ozonation, and enzyme-based catalysis (Cheemanapalli et al., 2018).
Biosynthesis and Metabolism in Plants : The presence of methoxypyrazines, which include methoxy groups, contributes to the herbaceous, green, vegetal sensory attributes in certain wine varieties. Research into these compounds has focused on their discovery, biosynthesis, accumulation, and metabolism within plants, underscoring the significance of methoxy groups in agricultural and food chemistry contexts (Lei et al., 2018).
Pervaporation Separation of Water–Acetic Acid Mixtures : In industrial applications, acetic acid separation from aqueous streams is challenging due to close relative volatility with water. Pervaporation, a membrane-based separation process, has been highlighted as an economically and environmentally clean technique to address this challenge, indicating the relevance of acetic acid (and by extension, related acetic acid derivatives) in industrial separation processes (Aminabhavi & Toti, 2003).
Propiedades
IUPAC Name |
2-(5-methoxypyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-6(9-5-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEKFLLRSSKDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxypyridin-2-yl)acetic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

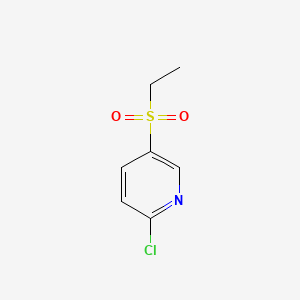

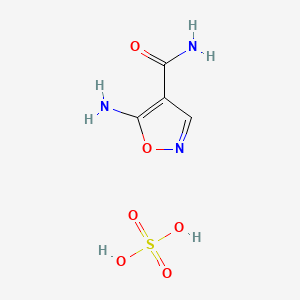
![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)
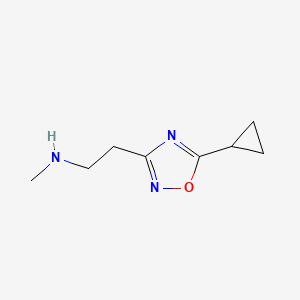
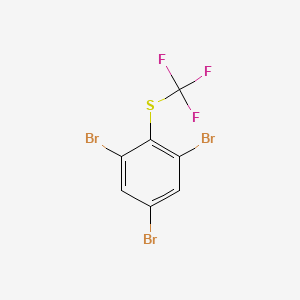

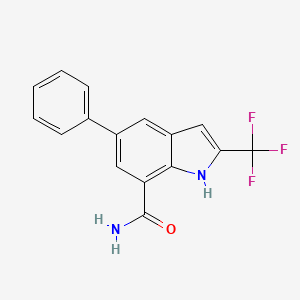
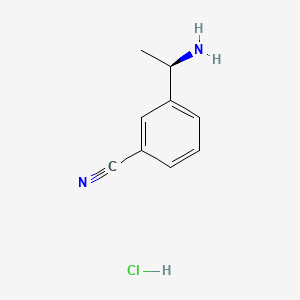
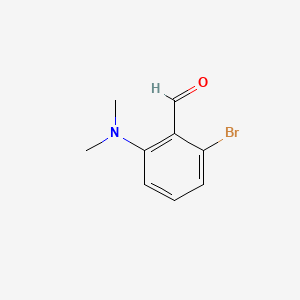

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)
